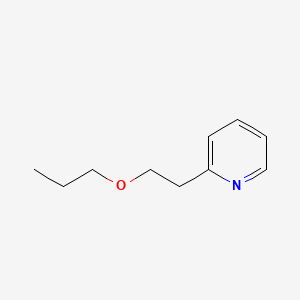

2-(2-Propoxyethyl)pyridine

Description

Historical Context of Pyridine (B92270) Chemistry in Organic Synthesis

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, has a rich history in organic chemistry. wikipedia.orgnumberanalytics.com It is structurally related to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org While impure pyridine was likely produced by early alchemists, the first documented reference is attributed to the Scottish scientist Thomas Anderson in 1849, who isolated it from the oil obtained through the high-temperature heating of animal bones. atamanchemicals.com

Early methods of obtaining pyridine, such as extraction from coal tar, were inefficient, yielding only about 0.1% pyridine. wikipedia.org The growing demand for this versatile compound spurred the search for more effective synthesis routes. atamanchemicals.com A significant breakthrough occurred in 1876 with the first synthesis of pyridine from acetylene (B1199291) and hydrogen cyanide. nih.gov However, it was the development of the Hantzsch pyridine synthesis in 1881 by Arthur Rudolf Hantzsch that provided the first major synthesis of pyridine derivatives. wikipedia.orgatamanchemicals.com This was followed by the Chichibabin pyridine synthesis in 1924, invented by the Russian chemist Aleksei Chichibabin, which utilized inexpensive reagents and is still employed in industrial production today. wikipedia.orgatamanchemicals.com

Pyridine's importance in organic chemistry stems from its unique electronic properties and its versatility as a solvent and a reagent. numberanalytics.comnih.govyoutube.com The nitrogen atom in the pyridine ring imparts a dipole moment and allows it to act as a base and a nucleophile, participating in a wide array of chemical reactions. numberanalytics.comyoutube.com It is widely used as a solvent, particularly in acylation and dehydrochlorination reactions, and as a starting material for the synthesis of numerous valuable compounds, including pharmaceuticals, agrochemicals, and dyes. nih.govvedantu.com

Significance of Alkoxyethyl Moieties in Molecular Design

An alkoxyethyl moiety is a functional group consisting of an alkyl group bonded to an oxygen atom, which is in turn attached to an ethyl group (-OCH₂CH₂-R). The inclusion of these groups in a molecule can significantly influence its physical, chemical, and biological properties.

In drug design and medicinal chemistry, the incorporation of alkoxyethyl groups is a strategic approach to modulate a molecule's pharmacokinetic profile. nih.gov These groups can enhance solubility and metabolic stability, which are crucial factors for the efficacy of a therapeutic agent. For instance, the alkoxyethyl group's ability to participate in hydrogen bonding can improve a drug's interaction with biological targets. Furthermore, the length and branching of the alkyl chain within the alkoxyethyl group can be adjusted to fine-tune the lipophilicity of a molecule, which affects its ability to cross cell membranes and its distribution throughout the body. nih.gov

Research has shown that compounds containing alkoxyethyl moieties exhibit a range of biological activities, including antiviral and antimicrobial properties. nih.govgrowingscience.com For example, a series of α-aminophosphonates containing alkoxyethyl moieties were synthesized and found to possess moderate to good antiviral activity against the Tobacco Mosaic Virus. nih.govfigshare.com This highlights the potential of using alkoxyethyl functionalization to develop new therapeutic agents.

Positioning of 2-(2-Propoxyethyl)pyridine within Contemporary Chemical Research

2-(2-Propoxyethyl)pyridine is a derivative of pyridine that features a 2-propoxyethyl group attached to the 2-position of the pyridine ring. ontosight.ai This specific combination of a pyridine core and an alkoxyethyl side chain positions the compound as a subject of interest in several areas of chemical research.

The pyridine ring provides a foundational scaffold with well-understood reactivity and a wide range of potential applications in pharmaceuticals and materials science. ontosight.aiopenaccessjournals.com The 2-propoxyethyl substituent, in turn, introduces the desirable properties associated with alkoxyethyl moieties, such as modified solubility and potential biological activity.

Given the established roles of both pyridine derivatives and alkoxyethyl-containing compounds in medicinal chemistry, 2-(2-Propoxyethyl)pyridine and its analogues are logical candidates for investigation as potential therapeutic agents. nih.govontosight.ai Research into similar structures, such as 6-chloro-N4-(2-propoxyethyl)pyridine-3,4-diamine, has explored their potential as intermediates in the synthesis of more complex molecules with antimicrobial and anticancer properties. Furthermore, the broader class of 1,4-dihydropyridine (B1200194) derivatives, some of which incorporate a 2-propoxyethyl group, have been studied for their potential as neuroprotective agents. wur.nl

The study of 2-(2-Propoxyethyl)pyridine contributes to the ongoing exploration of how specific structural modifications can lead to the development of novel compounds with tailored properties for a variety of scientific and industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-propoxyethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-8-12-9-6-10-5-3-4-7-11-10/h3-5,7H,2,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJMIUFTLBIOEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072084 | |

| Record name | 2-(2-Propoxyethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70644-45-0 | |

| Record name | 2-(2-Propoxyethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70644-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(2-propoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070644450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(2-propoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Propoxyethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-propoxyethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Reactions Involving the Pyridine (B92270) Nitrogen

The nitrogen atom in the pyridine ring, with its available lone pair of electrons, is the primary site for initial interaction with electrophiles. This interaction significantly influences the subsequent reactivity of the entire molecule.

The pyridine ring is generally less susceptible to electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. osi.lv This deactivation is particularly pronounced at the C2, C4, and C6 positions. Consequently, electrophilic attack on the ring of 2-(2-propoxyethyl)pyridine is expected to be challenging and would likely require harsh reaction conditions. If substitution were to occur, it would preferentially take place at the C3 or C5 position, which are comparatively more electron-rich. quora.comquora.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C2 and C4 positions. researchgate.net The presence of the 2-(2-propoxyethyl) substituent, an electron-donating group, can modulate this reactivity. While it may slightly decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted pyridine, reactions with strong nucleophiles are still feasible. For instance, reactions akin to the Chichibabin reaction, which involves amination at the 2-position, could potentially occur, though possibly requiring more forcing conditions due to the existing substituent. wikipedia.org

Furthermore, activation of the pyridine ring towards nucleophilic attack can be achieved by N-oxidation. The resulting pyridine N-oxide exhibits altered reactivity, with the C2 and C4 positions becoming more electrophilic. researchgate.net This strategy could be employed to facilitate the introduction of nucleophiles at these positions, followed by deoxygenation to restore the pyridine ring.

A summary of expected reactivity at the pyridine ring is presented in the table below.

| Reaction Type | Expected Reactivity | Preferred Position(s) | Influencing Factors |

| Electrophilic Aromatic Substitution | Low | C3, C5 | Electron-withdrawing nature of the nitrogen atom. quora.comquora.com |

| Nucleophilic Aromatic Substitution | Moderate to High | C2, C4, C6 | Electron-deficient character of the pyridine ring. researchgate.net |

| N-Oxidation | Favorable | Pyridine Nitrogen | Availability of the nitrogen lone pair. researchgate.net |

Reactivity of the Ether Linkage

The ether linkage in the 2-(2-propoxyethyl) side chain is generally stable under many reaction conditions. However, it can undergo cleavage under strongly acidic conditions, typically in the presence of strong hydrohalic acids like HBr or HI. libretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The cleavage can occur through either an SN1 or SN2 mechanism, depending on the structure of the groups attached to the ether oxygen. libretexts.org In the case of 2-(2-propoxyethyl)pyridine, the cleavage would likely yield 2-(2-haloethyl)pyridine and propanol.

Another notable reaction involving the ether linkage in similar 2-alkoxypyridine systems is a thermally induced rearrangement. Under flash vacuum pyrolysis (FVP) conditions, 2-alkoxypyridines can rearrange to N-alkylpyridones. researchgate.net For ethoxy derivatives, this rearrangement can compete with the elimination of ethylene (B1197577). researchgate.net While specific data for 2-(2-propoxyethyl)pyridine is not available, it is plausible that under high temperatures, it could undergo a similar rearrangement to yield N-(2-propoxyethyl)-2-pyridone or undergo elimination to form 2-vinylpyridine (B74390) and propanol.

Transformations of the Propyl Chain

The propyl group at the terminus of the side chain is a saturated alkyl group and is therefore relatively inert. Its reactivity is generally limited to free-radical reactions, such as halogenation under UV light, which would be unselective. However, the positions on the alkyl chain adjacent to the ether oxygen (the α- and β-positions) can exhibit altered reactivity. The acidity of the benzylic-like protons on the carbon adjacent to the pyridine ring is influenced by the ring's ability to stabilize a resulting carbanion through resonance. pearson.com This could facilitate deprotonation with a strong base, creating a nucleophilic center for further functionalization.

Palladium-catalyzed C(sp³)–H arylation has been demonstrated for 2-propyl azaaryls, suggesting that the propyl chain in 2-(2-propoxyethyl)pyridine could potentially undergo similar C-H functionalization reactions, allowing for the introduction of aryl groups. researchgate.net

Oxidation and Reduction Pathways Relevant to Pyridine and Ether Groups

The pyridine and ether functionalities in 2-(2-propoxyethyl)pyridine present distinct pathways for oxidation and reduction.

The pyridine nitrogen can be readily oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or peracids. researchgate.net This transformation is often a key step in modifying the reactivity of the pyridine ring, as previously discussed. The alkyl side chain can also be susceptible to oxidation under more vigorous conditions. For instance, alkylpyridines can be oxidized to pyridine carboxylic acids with strong oxidizing agents. iust.ac.ir

The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation over catalysts such as nickel, cobalt, or ruthenium at elevated temperatures. osi.lv Milder reducing agents can lead to partially hydrogenated derivatives like dihydropyridines. osi.lv

While direct oxidative cleavage data for 2-(2-propoxyethyl)pyridine is scarce, studies on analogous ether systems provide valuable insights. Ethers can undergo oxidative cleavage under various conditions. For example, the oxidative cleavage of benzylic ethers to aldehydes is a known transformation. numberanalytics.com More relevantly, the oxidative cleavage of C=C double bonds to carbonyl compounds is a well-established reaction, often proceeding through ozonolysis or with other strong oxidizing agents like potassium permanganate. libretexts.org While the ether linkage itself is not an alkene, the principles of oxidative degradation can be relevant, especially under harsh oxidative conditions that could lead to the breakdown of the side chain.

Stability and Decomposition Mechanisms

The stability of 2-(2-propoxyethyl)pyridine is generally good under standard conditions. However, like many organic compounds, it can decompose under harsh conditions such as high temperatures or in the presence of strong acids or bases.

The thermal decomposition of related pyridine N-oxide complexes has been studied, showing that they can lose their ligand at elevated temperatures. rsc.org While this applies to metal complexes, it highlights the potential for thermal lability. For 2-(2-propoxyethyl)pyridine itself, thermal decomposition could involve the rearrangement or elimination reactions of the ether linkage as mentioned earlier. Upon N-oxidation, the resulting pyridine N-oxide may exhibit different stability characteristics. Pyridine N-oxides can be deoxygenated, and their decomposition can release toxic vapors like nitrogen oxides, carbon monoxide, and carbon dioxide upon heating. jubilantingrevia.com

The stability of related pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives has been investigated, showing hydrolysis under both acidic and alkaline conditions, leading to the formation of dicarboxylic acids followed by decarboxylation. masterorganicchemistry.com Although the structure is different, this demonstrates the susceptibility of complex pyridine derivatives to hydrolytic degradation.

Coordination Chemistry and Ligand Design

2-(2-Propoxyethyl)pyridine as a Monodentate Ligand

As a fundamental building block, 2-(2-propoxyethyl)pyridine primarily functions as a monodentate ligand, coordinating to metal centers through the nitrogen atom of the pyridine (B92270) ring. The presence of the propoxyethyl side chain, however, introduces subtle yet significant electronic and steric influences that can affect its coordination behavior and the properties of the resulting metal complexes.

The Lewis basicity of 2-(2-propoxyethyl)pyridine is centered on the lone pair of electrons on the pyridine nitrogen atom, which allows it to act as an effective electron-pair donor to a Lewis acidic metal center. The ether oxygen in the propoxyethyl side chain is a weaker Lewis base compared to the pyridine nitrogen and typically does not engage in primary coordination, particularly with late transition metals. However, its presence can influence the electronic environment of the pyridine ring through inductive effects, subtly modulating its basicity. In coordination with metal centers, 2-(2-propoxyethyl)pyridine acts as a classic L-type, neutral monodentate ligand.

Development of Multidentate Ligands Incorporating 2-(2-Propoxyethyl)pyridine Moieties

The incorporation of the 2-(2-propoxyethyl)pyridine unit into larger molecular frameworks has led to the development of novel multidentate ligands. These ligands can offer enhanced stability and control over the coordination geometry of metal complexes compared to their monodentate counterparts.

Research into new ligand architectures has led to the creation of hybrid ether-phosphine ligands that feature the 2-(2-propoxyethyl)pyridine moiety. These P,N-type ligands are designed to combine the distinct electronic and steric properties of a "hard" nitrogen donor from the pyridine ring and a "soft" phosphorus donor. This combination is particularly useful in catalysis, as it allows for fine-tuning of the electronic properties at the metal center. The propoxyethyl group in these ligands can also play a role in influencing the solubility of the resulting metal complexes in organic solvents.

The synthesis of organotellurium (IV) compounds incorporating the 2-(2-propoxyethyl)pyridine structure has been explored, leading to the formation of ligands with potential for unique coordination chemistry. In one study, the reaction of TeCl4 with (2-(2-propoxyethyl)phenyl)HgCl resulted in the formation of (2-(2-propoxyethyl)phenyl)TeCl3. This organotellurium halide can then be reacted with another equivalent of the organomercury reagent to yield bis(2-(2-propoxyethyl)phenyl)TeCl2. These compounds feature a tellurium center bonded to both a phenyl ring substituted with the propoxyethylpyridine group and chlorine atoms. The pyridyl nitrogen and the ether oxygen are available for further coordination, potentially acting as multidentate ligands.

Transition Metal Complexes of 2-(2-Propoxyethyl)pyridine and Its Analogues

The coordination of 2-(2-propoxyethyl)pyridine and related ligands to transition metals has been a subject of interest, particularly in the context of catalysis and materials science. The nature of the metal-ligand interaction and the resulting complex geometry are key to their potential applications.

The complexation of ligands containing the 2-(2-propoxyethyl)pyridine unit with palladium has been investigated. For instance, the reaction of a palladacycle containing a related pyridyl-ether ligand with another equivalent of the ligand led to the formation of a dinuclear palladium(II) complex. In this complex, the two palladium centers are bridged by two of the pyridyl-ether ligands, with each palladium atom also coordinated to a terminal chloride ion. Such studies on the formation of di- and oligonuclear complexes are crucial for understanding the fundamental coordination behavior of these ligands and for developing new catalysts with multiple active sites.

Ruthenium Complex Chemistry

Ruthenium complexes are of significant interest due to their rich photophysical and electrochemical properties, finding applications in catalysis and as photosensitizers. mdpi.comrsc.org The coordination of 2-(2-propoxyethyl)pyridine to a ruthenium center typically occurs through the nitrogen atom of the pyridine ring.

The characterization of such a complex would involve various spectroscopic techniques. For instance, in the ¹H NMR spectrum, the coordination of the pyridine ligand to the ruthenium ion would cause a downfield shift of the pyridine proton signals. nih.gov The electronic absorption spectrum would be dominated by metal-to-ligand charge transfer (MLCT) bands, characteristic of ruthenium polypyridyl complexes. mdpi.com

Table 1: Hypothetical Spectroscopic Data for a [Ru(bpy)₂(2-(2-propoxyethyl)pyridine)₂]²⁺ Complex

| Technique | Observation | Implication |

| ¹H NMR | Downfield shift of pyridine protons | Coordination to Ru(II) center |

| UV-Vis Spectroscopy | Intense absorption in the visible region | MLCT transitions |

| Cyclic Voltammetry | Reversible Ru(II)/Ru(III) oxidation | Stable redox behavior |

The presence of the ether oxygen in the propoxyethyl chain could potentially offer a secondary, weak coordination site, leading to the formation of a chelate ring. However, this is generally less favorable for a six-membered ring with a flexible alkyl chain compared to more rigid ligand backbones.

Platinum and Mercury Complexes

Platinum Complexes: Platinum(II) complexes, particularly those with pyridine-type ligands, are extensively studied for their applications in materials science and as anti-cancer agents. nih.govnih.govchemrxiv.org The coordination of 2-(2-propoxyethyl)pyridine to a Pt(II) center, for example from a precursor like K₂[PtCl₄], would likely result in a square planar complex of the type [Pt(2-(2-propoxyethyl)pyridine)₂Cl₂]. nih.gov The cis or trans geometry of the resulting complex would be influenced by the reaction conditions and the steric profile of the ligand. nih.gov

The synthesis of such complexes can often be achieved under mild conditions, and their structures can be unequivocally determined by single-crystal X-ray diffraction. nih.gov The Pt-N bond lengths would be expected to be in the typical range for platinum-pyridine complexes.

Mercury Complexes: Mercury(II) halides readily form complexes with pyridine and its derivatives. rsc.orgnih.gov The reaction of 2-(2-propoxyethyl)pyridine with HgX₂ (X = Cl, Br, I) would be expected to yield complexes with varying stoichiometries and structures, such as mononuclear [Hg(2-(2-propoxyethyl)pyridine)X₂] or polymeric chains. rsc.orgnih.gov The soft nature of the Hg(II) ion leads to a high affinity for the nitrogen donor of the pyridine ligand. rsc.org The resulting coordination geometry around the mercury center can vary from linear to tetrahedral or even higher coordination numbers, often involving bridging halide ions. rsc.org

Table 2: Expected Coordination Geometries for Platinum and Mercury Complexes

| Metal | Typical Geometry | Potential Complex |

| Platinum(II) | Square Planar | [Pt(2-(2-propoxyethyl)pyridine)₂Cl₂] |

| Mercury(II) | Linear, Tetrahedral, Polymeric | [Hg(2-(2-propoxyethyl)pyridine)X₂] |

Influence of Ligand Structure on Coordination Properties and Metal Center Aggregation

The structure of a ligand plays a critical role in determining the properties of the resulting metal complex, including its geometry, stability, and propensity for aggregation. nih.gov In the case of 2-(2-propoxyethyl)pyridine, the key structural features are the pyridine ring and the propoxyethyl substituent.

The pyridine ring provides a strong σ-donating nitrogen atom for coordination to the metal center. rsc.org The propoxyethyl group, while not directly involved in strong primary coordination, exerts a significant steric influence. This steric hindrance can affect the number of ligands that can coordinate to a metal center and can influence the adoption of specific isomeric forms.

Furthermore, the flexible and non-polar nature of the propoxyethyl chain can promote intermolecular interactions, such as van der Waals forces, which can lead to the aggregation of metal complexes in the solid state or in non-coordinating solvents. researchgate.net This can result in the formation of supramolecular structures with distinct properties. For instance, the aggregation of planar platinum complexes can lead to interesting photophysical phenomena due to Pt-Pt interactions.

Derivatives and Analogues of 2 2 Propoxyethyl Pyridine

Structural Diversity of Pyridine (B92270) Compounds with Propoxyethyl Groups

The inherent versatility of the pyridine ring allows for a multitude of structural modifications, leading to compounds with a broad spectrum of properties. researchgate.netnih.gov The introduction of a propoxyethyl group adds another layer of complexity and potential for functionalization. ontosight.ai This structural diversity is a key driver in the exploration of these compounds for various applications. researchgate.netnih.gov

A significant class of derivatives is built upon the 3,5-pyridinedicarboxylic acid scaffold. One notable example is the bis(2-propoxyethyl) ester of 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid. ontosight.ai This synthetic molecule features a dihydrogenated pyridine ring, which reduces its aromaticity. The structure is further embellished with a hydroxymethyl group, a methyl group, and a nitrophenyl group attached to the pyridine ring. ontosight.ai The presence of the bis(2-propoxyethyl) ester moieties is thought to enhance the compound's solubility and potential bioavailability. ontosight.ai Another related derivative is 3,5-pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-ethyl 3-(2-propoxyethyl) ester, highlighting the potential for asymmetric esterification. ontosight.ai

The fusion of a pyridine ring with a pyrazine (B50134) ring system gives rise to pyrido[2,3-b]pyrazin-3(4H)-one scaffolds. These structures can be further functionalized, as seen in the derivative 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]-pyrazin-2(1H)-one. google.com This complex molecule incorporates a piperazine (B1678402) moiety and a methoxypyridine group, demonstrating the extensive possibilities for substitution on this scaffold. The synthesis of such polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds can be achieved through sequential reactions, for instance, by reacting pentafluoropyridine (B1199360) with sodium phenylsulfinate and a suitable diamine. nih.gov Another related scaffold, pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one, has been developed as a basis for potent and selective human A3 adenosine (B11128) receptor antagonists. nih.gov

Indeno[1,2-b]pyridine derivatives represent another class of compounds where a pyridine ring is fused to an indene (B144670) system. Research in this area has led to the synthesis of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives. nih.gov These compounds can be synthesized through a sequential multicomponent reaction. nih.gov The biological activity of these derivatives appears to be influenced by the substitution pattern on both the indeno and pyridine moieties. nih.gov For example, the presence of methoxy (B1213986) groups on the indeno nucleus and a specific hydroxy-methoxy phenyl substitution on the pyridine ring have been linked to antiproliferative and antimetastatic activities. nih.gov Some indenopyridine derivatives have also been evaluated for their antimicrobial and antioxidant properties. ekb.eg

The 1,4-dihydropyridine (B1200194) (1,4-DHP) core is a well-established scaffold in medicinal chemistry. researchgate.net The introduction of a propoxyethyl group into these systems has been explored, for instance, in the chemoenzymatic synthesis of enantiopure 1,4-DHP derivatives. wur.nl Specifically, acyloxymethyl esters of 5-methyl- and 5-(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate have been synthesized and subjected to enzyme-catalyzed hydrolysis to achieve kinetic resolution. wur.nl The stereochemistry of these compounds is crucial, as enantiomers of unsymmetrical 1,4-DHPs often exhibit different biological activities. researchgate.net The synthesis of asymmetric analogues, such as 3-methyl 5-(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, has been performed to obtain enantiomerically enriched compounds. wur.nl

Imidazo[1,2-a]pyridine (B132010) is a fused bicyclic heteroaromatic system that has been investigated for various therapeutic applications. nih.govmdpi.com Amide derivatives of this scaffold have been designed and synthesized as potential therapeutic agents. mdpi.comnih.gov For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were developed as novel anti-tuberculosis agents. nih.gov The synthesis of these compounds often involves the introduction of substituents onto the preformed imidazo[1,2-a]pyridine core, which can be achieved through methods like Pd-catalyzed couplings of halide derivatives. mdpi.com The structural diversity of these derivatives is further expanded by varying the amide substituents. nih.gov

Modifications of the Alkyl and Pyridine Moieties

Modifications to both the alkyl (propoxy) and pyridine components of 2-(2-propoxyethyl)pyridine are key strategies for diversifying the chemical properties of its derivatives.

On the alkyl side, variations in the ether linkage and the length of the alkyl chain can influence factors like lipophilicity and solubility. ontosight.aigoogle.com For instance, the propoxy group can be replaced with other alkoxy groups, or the ethyl linker can be altered.

The pyridine moiety offers numerous positions for substitution, allowing for the introduction of a wide range of functional groups. nih.gov Common modifications include the addition of alkyl, aryl, halide, hydroxyl, and amino groups. nih.govgoogle.com These substitutions can significantly impact the electronic properties and steric profile of the molecule, which in turn can affect its interactions with biological targets. The synthesis of polysubstituted pyridines with diverse functional groups can be achieved through various synthetic methodologies, including the remodeling of other heterocyclic skeletons. nih.gov

Fluorinated Pyridine and Dihydropyridine (B1217469) Analogues

The introduction of fluorine into molecules analogous to 2-(2-propoxyethyl)pyridine is a key area of research. Fluorinated dihydropyridines are of particular interest. A modern approach for their synthesis involves the electrophilic fluorination of 1,2-dihydropyridines using the reagent Selectfluor®. This method yields new 3-fluoro-3,6-dihydropyridines, which can be readily converted into the corresponding fluorinated pyridines through the elimination of hydrogen fluoride (B91410) under mild conditions. researchgate.net A further application of this chemistry is the synthesis of methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates, achieved by fluorinating either 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines or their 1,2-dihydropyridine precursors with Selectfluor®. researchgate.net

Studies on amphiphilic 1,4-dihydropyridine (1,4-DHP) derivatives have shown that the nature of the ester groups at positions 3 and 5 significantly influences their biological activity. Analogues possessing long dodecyl alkyl chains in these positions exhibit high cytotoxicity in certain cancer cell lines. nih.gov In contrast, similar compounds that feature short chains, such as methyl, ethyl, or propoxyethyl groups, lack this cytotoxicity even at high concentrations. nih.govresearchgate.net Research has also demonstrated that the inclusion of fluorine atoms into the alkyl chains at positions 3 and 5 of the dihydropyridine cycle serves to decrease the cytotoxicity of these compounds. nih.govresearchgate.net

An example of a complex fluorinated analogue is Bis-(2-propoxyethyl) 2-acetoxymethyl-4-(2-difluoromethoxyphenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate . royalsocietypublishing.org Its synthesis involves the reaction of a 2-bromomethyl-1,4-DHP precursor with potassium acetate (B1210297) in dimethylformamide (DMF). royalsocietypublishing.org

Impact of Substituents on Molecular Interactions

The substituents attached to pyridine and dihydropyridine rings play a critical role in determining the molecule's conformation and its non-covalent interactions. In certain 1,4-dihydropyridine derivatives, such as those with ester groups containing propoxyethyl chains, intramolecular hydrogen bonds of the type NH···O=C and CH···O=C have been identified through NMR and quantum-chemical studies. royalsocietypublishing.orgroyalsocietypublishing.org

The structure of these compounds, particularly the presence of substituents at the C2 and C6 positions, can lead to distinct spectroscopic signatures. For instance, in Bis-(2-propoxyethyl) 2-acetoxymethyl-4-(2-difluoromethoxyphenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate , the two methylene (B1212753) hydrogens of the acetoxymethyl substituent at C2 are diastereotopic, appearing as a distinct AB system in the ¹H NMR spectrum. royalsocietypublishing.org This non-equivalence is influenced by the conformation of the dihydropyridine ring, hindered rotation of the substituents, and the presence of intramolecular hydrogen bonds. royalsocietypublishing.org The strength of these hydrogen bonds can be inferred from the chemical shift of the NH proton in the ¹H NMR spectrum. royalsocietypublishing.org

| Compound Feature | Spectroscopic Observation | Inferred Interaction |

|---|---|---|

| NH Proton | Downfield chemical shift in ¹H NMR | Involvement in intramolecular NH···O=C hydrogen bond |

| C2-Acetoxymethyl CH₂ Protons | Appear as a diastereotopic AB system in ¹H NMR (δ = 5.24–5.44 ppm) | Hindered rotation and specific conformation due to steric and electronic effects |

| Geminal Coupling Constant | ²J(HA,HB) value of ~14.8 Hz | Characterizes the non-equivalence of the diastereotopic methylene protons |

Homologous Series with Propoxyethyl Terminal Chains

A homologous series is a group of compounds where each successive member differs by a repeating structural unit, such as a methylene group (-CH₂-). byjus.com The study of such series allows for the systematic investigation of how physical and chemical properties change with molecular size and structure. byjus.com

One such series, Propoxyethyl[4(4-n-alkoxycinnamoyloxy) benzoates] , has been synthesized and characterized. afjbs.com These compounds feature a propoxyethyl tail and a central cinnamoyloxy linkage. The synthesis involves condensing an appropriate 4-n-alkoxycinnamoylchloride with propoxyethyl 4-hydroxybenzoate. afjbs.com

All synthesized compounds in this series exhibit liquid crystal (mesogenic) properties. The specific type of mesophase and the transition temperatures are dependent on the length of the n-alkoxy chain. This demonstrates a clear structure-property relationship within the homologous series. The thermal stability of this series with a propoxyethyl tail was found to be less than that of structurally related series having ethoxyethyl, butoxyethyl, or methoxyethyl tails. afjbs.com

| n-Alkyl Group | Transition Temperature (°C) |

|---|---|

| Methoxy (CH₃O-) | (102.0) |

| Ethoxy (C₂H₅O-) | (110.0) |

| Propyloxy (C₃H₇O-) | (98.0) |

| Butyloxy (C₄H₉O-) | 96.0; 115.0 |

| Pentyloxy (C₅H₁₁O-) | 94.0; 111.0 |

| Hexyloxy (C₆H₁₃O-) | 90.0 |

| Heptyloxy (C₇H₁₅O-) | 87.0 |

| Octyloxy (C₈H₁₇O-) | 89.0 |

| Decyloxy (C₁₀H₂₁O-) | 91.0 |

| Dodecyloxy (C₁₂H₂₅O-) | 94.0 |

| Tetradecyloxy (C₁₄H₂₉O-) | 96.0 |

| Hexadecyloxy (C₁₆H₃₃O-) | 98.0 |

Advanced Spectroscopic Characterization and Analytical Methodologies

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique ideal for analyzing large, non-volatile molecules such as polymers and oligomers. While 2-(2-Propoxyethyl)pyridine is a small molecule, MALDI-TOF MS would be the technique of choice to investigate any potential oligomerization or aggregation phenomena. For instance, if the compound is used as a monomer in polymerization or as a building block in supramolecular assemblies, MALDI-TOF MS can be used to analyze the resulting products. The technique can determine the mass of oligomeric species, revealing the degree of polymerization and the presence of repeating units.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides a characteristic fragmentation pattern, often referred to as a molecule's "fingerprint." This pattern is highly reproducible and invaluable for structural confirmation. Upon electron impact, the 2-(2-Propoxyethyl)pyridine molecule forms a molecular ion (M⁺˙), whose m/z value confirms the molecular weight (165.23 g/mol ). nih.govepa.gov This high-energy ion then undergoes fragmentation through predictable pathways.

Key fragmentation pathways for 2-(2-Propoxyethyl)pyridine would include:

Benzylic Cleavage: The bond between the two ethyl carbons is analogous to a benzylic position and is prone to cleavage. This would result in the formation of a highly stable pyridylmethyl cation (m/z 92) or a related tropylium-like ion.

Alpha-Cleavage: Cleavage of bonds adjacent to the ether oxygen is a common pathway for ethers. This could lead to the loss of a propyl radical (•C₃H₇) or a propoxy radical (•OC₃H₇).

Ring Fragmentation: The pyridine (B92270) ring itself can fragment through the loss of small neutral molecules like HCN.

Predicted EI-MS Fragmentation for 2-(2-Propoxyethyl)pyridine

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 165 | [C₁₀H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 122 | [M - C₃H₇]⁺ | Loss of a propyl radical from the ether. |

| 106 | [C₇H₈N]⁺ | Cleavage of the C-O bond, forming the 2-ethylpyridine (B127773) radical cation. |

| 93 | [C₆H₇N]⁺ | Formation of the picolyl cation (pyridylmethyl) via McLafferty rearrangement and cleavage. |

| 92 | [C₆H₆N]⁺ | Benzylic-type cleavage, loss of •CH₂OCH₂CH₂CH₃. |

| 78 | [C₅H₄N]⁺ | Loss of the entire side chain. |

Infrared (IR) and UV-Visible Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in 2-(2-Propoxyethyl)pyridine. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

The key expected IR absorptions include:

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹, characteristic of the sp² C-H bonds on the pyridine ring.

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹, corresponding to the sp³ C-H bonds of the propoxyethyl side chain.

Pyridine Ring Vibrations: A series of sharp bands between 1400 and 1600 cm⁻¹ due to C=C and C=N stretching vibrations within the aromatic ring. These are highly characteristic of the pyridine scaffold. cdnsciencepub.com

C-O-C Ether Stretching: A strong, prominent band typically found in the 1050-1150 cm⁻¹ region, confirming the presence of the ether linkage.

C-H Bending: Vibrations for CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ region.

Beyond simple functional group identification, pyridine-based IR spectroscopy is a well-established technique for probing the acidity of catalyst surfaces. cet-science.com When 2-(2-Propoxyethyl)pyridine adsorbs onto an acidic material (e.g., a zeolite or metal oxide), its vibrational modes are perturbed. The interaction with a Brønsted acid site (proton donation) forms a pyridinium (B92312) ion, while interaction with a Lewis acid site (electron pair acceptance) forms a coordinate covalent bond. These two types of interactions give rise to new, distinct IR bands at different frequencies. By monitoring the position and intensity of these bands, one can identify and quantify the Brønsted and Lewis acid sites on a surface, making 2-(2-Propoxyethyl)pyridine a potential molecular probe for materials characterization.

Characteristic IR Absorption Bands for 2-(2-Propoxyethyl)pyridine

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| 2960-2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| ~1590, ~1570, ~1470, ~1430 | C=C, C=N Ring Stretch | Pyridine Ring |

| 1150-1050 | C-O-C Stretch | Alkyl Ether |

| 800-700 | C-H Out-of-Plane Bend | Aromatic (Pyridine) |

UV-Visible Spectroscopy for Electronic Properties

UV-Visible spectroscopy is a crucial analytical technique for investigating the electronic properties of molecules containing chromophores. In 2-(2-Propoxyethyl)pyridine, the pyridine ring acts as the primary chromophore. The electronic spectrum of the pyridine moiety is characterized by π → π* transitions, which arise from the delocalized system of six π electrons within the aromatic ring.

The parent pyridine molecule exhibits characteristic absorption bands in the UV region. Typically, these appear around 251 nm and 270 nm. wikipedia.org The presence of the 2-(2-propoxyethyl) substituent on the pyridine ring is expected to modulate these electronic transitions. The propoxyethyl group, being an alkyl ether, generally acts as a weak electron-donating group through an inductive effect. This electronic contribution can slightly alter the energy levels of the π orbitals in the pyridine ring, potentially leading to a small shift in the absorption maxima (λmax), often a bathochromic (red) shift to longer wavelengths, and a change in the molar absorptivity (ε).

While specific experimental spectral data for 2-(2-Propoxyethyl)pyridine is not extensively documented in publicly available literature, the expected UV-Visible absorption characteristics can be inferred from the well-established data for pyridine.

| Compound | Typical Absorption Maxima (λmax in nm) | Associated Electronic Transitions |

|---|---|---|

| Pyridine (in Hexane) | 195, 251, 270 | π → π |

| 2-(2-Propoxyethyl)pyridine | Expected near 251-275 nm | π → π |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule, as well as intermolecular interactions within the crystal lattice.

For 2-(2-Propoxyethyl)pyridine, a single-crystal X-ray diffraction analysis would yield its specific solid-state structure. The analysis would reveal the planarity of the pyridine ring and the specific conformation of the flexible 2-(2-propoxyethyl) side chain. The orientation of the propoxy group relative to the ethyl bridge and the pyridine ring would be precisely determined.

| Compound | Crystal System | Space Group | Unit Cell Parameters (at 153 K) |

|---|---|---|---|

| Pyridine | Orthorhombic | Pna21 | a = 1752 pm, b = 897 pm, c = 1135 pm |

| 2-(2-Propoxyethyl)pyridine | Not determined | Not determined | Not determined |

Emerging Applications in Materials Science and Catalysis

Catalytic Applications of Pyridine (B92270) and Its Derivatives

Pyridine-containing compounds are pivotal in catalysis, influencing the outcome of numerous organic reactions. They can act as ligands to modulate the activity of metal catalysts or function as organocatalysts themselves.

Pyridine derivatives are integral to the design of catalysts for polymerization reactions. Iron(II) complexes featuring pyridine-containing macrocyclic ligands have been shown to catalyze the polymerization of ethylene (B1197577) under mild conditions, producing polymers with a narrow molecular weight distribution. unimi.it The presence of the pyridine moiety within the ligand framework can enhance the thermal stability and prolong the lifetime of the catalyst compared to mononuclear complexes. unimi.it

Furthermore, crosslinked poly(4-vinylpyridine) has been extensively used as a support for various reagents and catalysts in organic synthesis. researchgate.net This polymeric support offers advantages such as high functional group accessibility, ease of preparation, and simple filtration from the reaction mixture. researchgate.net Magnetic porous organic polymers containing pyridine moieties have also been developed and utilized as catalysts for the synthesis of complex pyridine derivatives. rsc.org

| Catalyst Type | Monomer | Key Features of Pyridine Derivative | Polymer Characteristics |

| Iron(II) complexes with pyridine-containing macrocyclic ligands | Ethylene | Enhances thermal stability and catalyst lifetime | Narrow molecular weight distribution |

| Poly(4-vinylpyridine) supported catalysts | Various | Provides a solid support for easy separation and reuse | Dependent on the specific catalyzed reaction |

| Triazine-based magnetic ionic porous organic polymer | Various | Acts as a catalyst for the synthesis of hybrid pyridines | High yields of complex heterocyclic products |

In the realm of hydrogenation, pyridine and its derivatives can be both the substrate and a component of the catalytic system. The selective hydrogenation of pyridines to piperidines is a significant transformation, and bimetallic nanoparticles based on palladium have shown high efficacy. researchgate.net These catalysts can achieve high conversion and selectivity under relatively mild conditions. researchgate.net

Metal-catalyzed hydrogenation of pyridines can also be "interrupted" by nucleophilic substitution to synthesize valuable compounds like enantioenriched δ-lactams from oxazolidinone-substituted pyridines. nih.gov This approach expands the utility of hydrogenation beyond simple bond saturation. nih.gov

Hydroformylation, a process that introduces a formyl group and a hydrogen atom across a carbon-carbon double bond, often utilizes transition metal catalysts. While direct participation of 2-(2-Propoxyethyl)pyridine in hydroformylation catalysis is not extensively documented, pyridine-based ligands are known to influence the selectivity and activity of rhodium and cobalt catalysts commonly used in these processes. The basicity and steric profile of the pyridine ligand can be tuned to control the ratio of linear to branched aldehyde products.

Pyridine-derived ligands are crucial in the development of catalysts for hydroamination and hydroalkylation reactions, which involve the addition of an N-H or C-H bond across an unsaturated C-C bond. Group 4 and 5 metal complexes with pyridine-derived ligands have been developed for the catalytic synthesis of selectively substituted amines. ubc.ca For instance, a titanium catalyst with a mono(2-aminopyridinate) ligand has demonstrated reactivity for intramolecular hydroamination at room temperature. ubc.ca

Recent advancements have shown that iridium catalysts can be used for the remote hydroamination of unactivated alkenes with electron-poor 2-aminopyridines. nih.gov This method allows for the regioconvergent synthesis of amines from isomeric mixtures of alkenes. nih.gov The electronic properties of the aminopyridine, specifically the presence of electron-withdrawing groups, are key to achieving high selectivity for the remote amine product. nih.gov

Pyridine N-oxides, which can be formed by the oxidation of pyridines, are versatile compounds in organic synthesis. scripps.edu The oxidation of pyridine derivatives is a key step in many synthetic pathways. The oxidative aromatization of 1,4-dihydropyridines is a common and efficient method for preparing a wide variety of polysubstituted pyridines. jcbsc.orgmdpi.com Various oxidizing agents have been employed for this transformation, highlighting the importance of oxidation reactions in pyridine chemistry. jcbsc.orgresearchgate.net

Copper complexes with pyridine-containing ligands have been shown to be competent catalysts for the oxidative coupling of phenols. unimi.it These complexes can activate dioxygen to form peroxo species that drive the oxidation process. unimi.it

While specific studies on metal complexes with 2-(2-Propoxyethyl)pyridine as a ligand are not abundant, the broader class of pyridine-alkoxide ligands has been investigated for their utility in supporting transition metals for electrocatalytic applications. mdpi.com The functionalization of pyridine ligands with substituents like the propoxyethyl group can significantly alter the physicochemical properties of the resulting metal complexes. nih.gov

The electronic and steric effects of such substituents influence the catalytic activity of the metal center. For example, in palladium(II) complexes with various pyridine ligands, the ligand basicity has been correlated with catalytic efficiency in cross-coupling reactions. nih.gov It is plausible that a propoxyethyl-pyridine ligand could modulate the properties of a metal catalyst in a similar fashion. Iron(II) complexes with pyridine-substituted thiosemicarbazone ligands have demonstrated catalytic activity in oxidation reactions with hydrogen peroxide. rsc.org

| Metal | Ligand Type | Catalytic Application | Effect of Ligand |

| Palladium(II) | Substituted Pyridines | Suzuki–Miyaura and Heck cross-coupling | Ligand basicity and steric hindrance affect catalytic efficiency. nih.gov |

| Iron(II) | Pyridine-substituted thiosemicarbazones | Oxidation of thioanisole (B89551) and styrene | Enables oxygen atom transfer to external substrates. rsc.org |

| Copper | Pyridine-alkoxide | Electrocatalysis | The pyridine-alkoxide framework supports the metal in redox processes. mdpi.com |

Applications in Solvent Extraction and Separation Technologies

Pyridine and its derivatives are utilized in solvent extraction processes for the separation of various compounds. Due to its basic nature, pyridine can interact with acidic solutes, facilitating their extraction from aqueous solutions. The production of pyridine often involves its extraction from an aqueous reaction mixture using a suitable solvent like benzene (B151609). google.com

More environmentally friendly solvents are also being explored for the extraction of pyridine from aqueous streams. google.com Water-soluble polymers such as polyethylene (B3416737) glycol and polypropylene (B1209903) glycol have shown high efficiency in extracting pyridine from hydrocarbon fractions. researchgate.net These "green" extraction systems offer a promising alternative to traditional methods. researchgate.net

Furthermore, supercritical fluids like carbon dioxide have been employed for the extraction of pyridine and its derivatives from aqueous solutions, offering a method with tunable solvent properties and easy solvent removal. google.com The separation of pyridine from the solvent is typically achieved by pressure reduction. google.com

Utilization in the TRUEX Process for Technetium Extraction

The TRUEX (TRansUranic EXtraction) process is a liquid-liquid extraction method used in nuclear reprocessing to separate actinide elements from spent nuclear fuel. A significant challenge in this process is the management of fission products, including Technetium-99 (⁹⁹Tc), a long-lived radionuclide that is highly mobile in the environment bohrium.com.

Research has shown that pyridine and its derivatives can serve as effective solvent extractants for technetium from alkaline nuclear waste solutions osti.govosti.gov. In this context, the pyridine compound acts as a liquid amine anion exchanger datapdf.com. The mechanism involves the extraction of the pertechnetate (B1241340) anion (TcO₄⁻) from the aqueous alkaline phase into an organic solvent containing the pyridine derivative. The efficiency of this extraction is influenced by factors such as the concentration of other ions, like nitrate, in the solution datapdf.com. While specific studies detailing the use of 2-(2-Propoxyethyl)pyridine in the TRUEX process are not extensively documented in publicly available literature, the established behavior of methyl-substituted pyridines provides a strong basis for its potential applicability osti.govdatapdf.com. The propoxyethyl group could further influence its solubility and extraction kinetics in the organic phase.

The general process for separating technetium often involves co-extracting it with uranium and other elements into an organic phase, followed by selective back-extraction (stripping) google.com. This is typically achieved by reducing technetium(VII) to a lower oxidation state, such as technetium(IV) or technetium(II), which is less extractable into the organic phase and can be transferred back to an aqueous solution google.comresearchgate.netgoogle.com.

Contribution to Liquid Crystal Research and Mesogenic Systems

The incorporation of heterocyclic rings into calamitic (rod-like) molecules is a key strategy in the design of new liquid crystal materials researchgate.nettandfonline.com. The pyridine ring is particularly valuable in this field due to several properties imparted by the nitrogen heteroatom:

Modified Polarity: The nitrogen atom introduces a dipole moment, affecting the intermolecular forces that govern the formation of liquid crystal phases (mesophases) tandfonline.com.

Polarizability: The pyridine ring's electron distribution affects its polarizability, which is a critical factor in the stability of mesophases tandfonline.com.

Research on homologous series of pyridine-based compounds demonstrates a clear relationship between molecular structure and mesomorphic behavior. For instance, in series where a pyridine ring is at one terminal and a flexible alkoxy chain is at the other, the length of the chain significantly influences the type and temperature range of the observed mesophases nih.gov. Shorter chains may favor the formation of a nematic (N) phase, while longer chains tend to promote more ordered smectic (Sm) phases, such as the smectic A (SmA) phase researchgate.netnih.gov.

The table below, based on data for the homologous series (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate, illustrates the impact of the terminal alkoxy chain length on the phase transition temperatures.

| Compound (Alkoxy Chain Length, n) | Melting Temp (°C) | SmA to N or I Transition Temp (°C) | Nematic to Isotropic (N-I) Clearing Temp (°C) | Mesophase(s) Observed |

|---|---|---|---|---|

| T6 (n=6) | 110.5 | - | 164.4 | N |

| T8 (n=8) | 101.6 | 112.3 | 153.1 | SmA, N |

| T10 (n=10) | 96.7 | 123.8 | 145.2 | SmA, N |

| T12 (n=12) | 94.2 | 130.1 | 140.5 | SmA, N |

| T14 (n=14) | 91.8 | 132.5 | 135.2 | SmA, N |

| T16 (n=16) | 89.3 | 133.1 | - | SmA |

Data adapted from research on a representative pyridyl-based liquid crystal series. nih.gov The temperatures indicate the transitions upon heating. "I" denotes the isotropic liquid phase.

Role in Zeolite and Porous Material Characterization

Zeolites and other porous materials are critical solid acid catalysts in the chemical industry. Their catalytic activity is highly dependent on the nature, concentration, and strength of their acid sites mdpi.com. Pyridine is widely used as a probe molecule for the characterization of these acid sites using Fourier-Transform Infrared (FTIR) spectroscopy rsc.orgresearching.cn.

The method involves adsorbing pyridine onto the surface of the catalyst, followed by thermal desorption at controlled temperatures to remove weakly (physisorbed) bound molecules. The remaining chemisorbed pyridine molecules interact specifically with the acid sites, and these interactions can be detected by FTIR spectroscopy mdpi.com. This technique allows for the clear differentiation and quantification of two primary types of acid sites:

Brønsted Acid Sites (BAS): These are proton-donating sites (e.g., bridging Si-(OH)-Al groups in zeolites). Pyridine, being a base, accepts a proton from a Brønsted site to form a pyridinium (B92312) ion (PyH⁺). This ion produces a characteristic absorption band in the IR spectrum at approximately 1540-1545 cm⁻¹ researchgate.netmdpi.com.

Lewis Acid Sites (LAS): These are electron-accepting sites (e.g., extra-framework aluminum species or other metal cations). Pyridine donates its lone pair of electrons to a Lewis site, forming a coordinate covalent bond. This interaction results in a distinct IR absorption band at approximately 1445-1455 cm⁻¹ researchgate.netmdpi.com.

An additional band often appears around 1490 cm⁻¹, which is attributed to pyridine molecules interacting with both Brønsted and Lewis sites and is therefore used to confirm the presence of both site types researchgate.netresearchgate.net. By measuring the intensity of these characteristic bands, the concentration of each type of acid site can be quantified mdpi.com. The thermal stability of these bands during temperature-programmed desorption provides further information about the acid strength rsc.org.

The table below summarizes the typical FTIR vibrational bands used to identify acid sites with adsorbed pyridine.

| Wavenumber (cm⁻¹) | Assignment | Type of Acid Site Interaction |

|---|---|---|

| ~1445-1455 | ν(C-C), ring vibration | Pyridine coordinately bonded to a Lewis Acid Site (LAS) |

| ~1490 | ν(C-C), ring vibration | Overlapping vibrations of pyridine on both Lewis and Brønsted sites |

| ~1540-1545 | ν(C-C), ring vibration | Pyridinium ion (PyH⁺) formed on a Brønsted Acid Site (BAS) |

| ~1610-1620 | ν(C-C), ring vibration | Pyridine on a Lewis Acid Site (stronger sites may shift to higher frequency) |

| ~1630-1640 | ν(C-C), ring vibration | Pyridinium ion on a Brønsted Acid Site |

These wavenumber ranges are characteristic and may vary slightly depending on the specific material and experimental conditions. researchgate.netmdpi.comresearchgate.net

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes

Current synthetic approaches to 2-substituted pyridines often rely on established methods which may lack efficiency, atom economy, or employ harsh conditions. Future research should focus on developing more sustainable and versatile synthetic pathways to 2-(2-Propoxyethyl)pyridine and its derivatives.

One promising avenue is the direct C-H functionalization of 2-ethylpyridine (B127773). Transition-metal-catalyzed C(sp³)–H activation and subsequent etherification would provide a highly efficient and atom-economical route, avoiding the pre-functionalization often required in traditional methods. beilstein-journals.orgrsc.org Another area for exploration involves the modification of pyridine (B92270) N-oxides. The reaction of pyridine N-oxide with specific Grignard reagents, followed by rearrangement, has been shown to be a regiospecific method for introducing alkyl chains at the C2 position, which could be adapted for the propoxyethyl group. organic-chemistry.orgorganic-chemistry.org

Furthermore, metal-free approaches are gaining traction. For instance, reactions involving the cyclization of unsaturated ketones with an ammonia (B1221849) source represent a fundamental strategy for building the pyridine core, which could be tailored to produce the desired substitution pattern. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Strategies for 2-(2-Propoxyethyl)pyridine

| Synthetic Strategy | Potential Reagents | Anticipated Advantages | Key Research Challenge |

|---|---|---|---|

| C-H Functionalization | 2-ethylpyridine, 1-Propanol, Transition-Metal Catalyst (e.g., Rh, Ir) | High atom economy, direct synthesis. | Achieving high selectivity for the etherification reaction. |

| Pyridine N-Oxide Modification | Pyridine N-oxide, (2-propoxyethyl)magnesium bromide | High regioselectivity for C2 substitution. organic-chemistry.org | Synthesis and stability of the specific Grignard reagent. |

| De Novo Ring Synthesis | α,β,γ,δ-unsaturated ketones, Ammonium formate | Metal-free conditions, readily available precursors. organic-chemistry.org | Controlling regioselectivity to obtain the 2-substituted product. |

Advanced Spectroscopic Techniques for Elucidation

A thorough understanding of the structural and electronic properties of 2-(2-Propoxyethyl)pyridine is crucial for its application. While standard techniques like ¹H and ¹³C NMR are routine, advanced spectroscopic methods can provide deeper insights, particularly when the molecule is part of a larger assembly, such as a coordination complex or a functional material.

Future studies should employ two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, especially for more complex derivatives. rsc.org For solid-state materials incorporating this molecule, solid-state NMR would be invaluable. In the context of coordination chemistry, Electron Paramagnetic Resonance (EPR) spectroscopy could be used to study complexes formed with paramagnetic metals, providing information on the metal's oxidation state and coordination environment. rsc.orgnih.gov

Single-crystal X-ray diffraction will be the definitive method for determining the precise three-dimensional structure of the molecule and its metal complexes, revealing bond lengths, angles, and intermolecular interactions that govern its physical properties. researchgate.netrsc.org

Expanded Scope in Catalysis and Coordination Chemistry

The presence of both a pyridine nitrogen and an ether oxygen atom makes 2-(2-Propoxyethyl)pyridine an attractive candidate for a bidentate ligand in coordination chemistry. researchgate.net The resulting five-membered chelate ring upon coordination to a metal center is expected to be highly stable.

Future research should focus on synthesizing and characterizing coordination complexes of 2-(2-Propoxyethyl)pyridine with a wide range of transition metals (e.g., Pd, Pt, Ru, Cu, Fe). nih.govwikipedia.org The electronic and steric properties of the ligand can be systematically tuned by introducing substituents on the pyridine ring, which in turn would modulate the properties of the metal complexes. nih.gov

These novel complexes should be investigated as catalysts in various organic transformations. Pyridine-based ligands are known to be effective in reactions such as hydrogenation, hydroformylation, and C-C cross-coupling reactions. nih.govunimi.italfachemic.com The unique electronic and steric environment provided by the 2-(2-propoxyethyl)pyridine ligand could lead to catalysts with novel reactivity or selectivity.

Table 2: Potential Catalytic Applications for Metal Complexes of 2-(2-Propoxyethyl)pyridine

| Metal Center | Potential Reaction Type | Rationale |

|---|---|---|

| Palladium (Pd) | Suzuki-Miyaura Cross-Coupling | Pd(II) complexes with pyridine ligands are known precatalysts for this reaction. nih.gov |

| Rhodium (Rh) | Hydroformylation | Rh(I) and Rh(III) pyridine complexes can catalyze the hydroformylation of alkenes. alfachemic.com |

| Iron (Fe) | Oxidation Reactions | Iron complexes with pyridine-containing macrocycles are active in oxidation catalysis. nih.gov |

| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP) | Bidentate N,O-ligands are commonly used in copper-catalyzed ATRP. |

Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, which can guide and accelerate experimental research. electrochemsci.orgunjani.ac.id

Future computational studies on 2-(2-Propoxyethyl)pyridine should focus on several key areas. DFT calculations can be used to determine its molecular geometry, electronic structure (HOMO-LUMO gap), and reactivity parameters. electrochemsci.orgresearchgate.net This information can predict its behavior as a ligand, including its binding affinity for different metal ions. semanticscholar.org

Furthermore, computational modeling can be used to design and screen potential catalysts based on this ligand. By calculating reaction pathways and activation energies for proposed catalytic cycles, researchers can identify the most promising metal-ligand combinations for a specific chemical transformation before committing to extensive experimental work. nih.gov This predictive approach can save significant time and resources.

Development of New Material Applications

The unique electronic properties of the pyridine ring make its derivatives promising components for advanced materials. nih.gov Research into the material applications of 2-(2-Propoxyethyl)pyridine is a completely unexplored but potentially fruitful avenue.

One area of interest is in organic electronics. Pyridine-containing molecules have been successfully used as electron-transporting materials in organic light-emitting diodes (OLEDs) and as additives or charge carriers in perovskite solar cells. rsc.orgrsc.org The propoxyethyl side chain could enhance solubility and film-forming properties, which are critical for device fabrication.

Another potential application is in the construction of Metal-Organic Frameworks (MOFs) or coordination polymers. By combining 2-(2-Propoxyethyl)pyridine with suitable metal nodes, it may be possible to create novel porous materials with applications in gas storage, separation, or heterogeneous catalysis. The ether functionality could provide an additional site for interaction with guest molecules within the pores.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Propoxyethyl)pyridine, and how can reaction yields be maximized under laboratory conditions?

- Methodological Answer : The synthesis of pyridine derivatives typically involves nucleophilic substitution or coupling reactions. For 2-(2-Propoxyethyl)pyridine, a plausible route could involve alkylation of pyridine with 2-propoxyethyl halides under basic conditions (e.g., NaOH in dichloromethane, as seen in analogous syntheses ). Key parameters to optimize include:

- Temperature : Mild conditions (20–40°C) to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) to stabilize intermediates.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

Post-synthesis, purification via column chromatography or recrystallization is critical. Yields can exceed 80% with rigorous exclusion of moisture .

Q. How can 2-(2-Propoxyethyl)pyridine be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR can confirm the propoxyethyl chain’s integration (e.g., triplet for –CH₂–O– at δ 3.5–4.0 ppm) and pyridine ring protons (δ 7.0–8.5 ppm). ¹³C NMR identifies quaternary carbons in the pyridine ring (~150 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₅NO at 165.1154 Da).

- X-ray Crystallography : For structural elucidation, SHELX programs are widely used for refinement, particularly for small-molecule crystallography .

Q. What safety protocols are essential when handling 2-(2-Propoxyethyl)pyridine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Segregate chemical waste and neutralize with appropriate reagents (e.g., dilute HCl for basic byproducts) .

Advanced Research Questions

Q. How does the electronic structure of 2-(2-Propoxyethyl)pyridine influence its reactivity in catalytic systems?

- Methodological Answer : The pyridine ring’s electron-withdrawing nature and the propoxyethyl chain’s electron-donating effects create a polarized structure. Computational tools (e.g., DFT calculations) can model frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example:

- HOMO/LUMO Analysis : Pyridine’s LUMO is localized on the nitrogen, making it susceptible to nucleophilic substitution.

- Solvent Effects : Dielectric constant calculations (ε) in Gaussian09 can simulate solvent interactions .

Experimental validation via kinetic studies (e.g., monitoring reaction rates in varying solvents) is recommended .

Q. What strategies resolve contradictions in reported bioactivity data for pyridine derivatives like 2-(2-Propoxyethyl)pyridine?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inert results) may arise from:

- Purity : HPLC analysis (≥95% purity) ensures reproducibility .

- Assay Conditions : Standardize protocols (e.g., MIC assays for antimicrobial activity at pH 7.4).

- Structural Analogues : Compare with derivatives (e.g., 2-(2-Nitroethenyl)pyridine hydrochloride) to isolate functional group contributions .

Meta-analyses of published data using tools like RevMan can identify trends .

Q. How can 2-(2-Propoxyethyl)pyridine be integrated into supramolecular architectures for material science applications?

- Methodological Answer : The propoxyethyl chain enables hydrogen bonding or π-π stacking. Methods include:

- Co-crystallization : Mix with complementary molecules (e.g., carboxylic acids) and analyze via SC-XRD .

- Thermal Analysis : DSC/TGA monitors stability of supramolecular networks.

- Surface Modification : Use SAMs (self-assembled monolayers) on gold substrates; characterize via AFM/STM .

Data Contradiction Analysis

Key Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to minimize hydrolysis .

- Characterization : Combine NMR, MS, and crystallography for unambiguous structural assignment .

- Biological Assays : Include positive controls (e.g., ampicillin) and cytotoxicity assays (e.g., MTT) to contextualize bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.